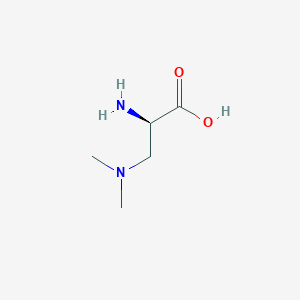

3-(Dimethylamino)-D-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

206559-98-0 |

|---|---|

Molecular Formula |

C5H12N2O2 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(2R)-2-amino-3-(dimethylamino)propanoic acid |

InChI |

InChI=1S/C5H12N2O2/c1-7(2)3-4(6)5(8)9/h4H,3,6H2,1-2H3,(H,8,9)/t4-/m1/s1 |

InChI Key |

KEZRWUUMKVVUPT-SCSAIBSYSA-N |

Isomeric SMILES |

CN(C)C[C@H](C(=O)O)N |

Canonical SMILES |

CN(C)CC(C(=O)O)N |

Origin of Product |

United States |

Contextual Framework of D Amino Acid Research

Theoretical Underpinnings of D-Amino Acid Chirality in Biological Systems

Amino acids, the fundamental building blocks of proteins, exist as two stereoisomers, or enantiomers, designated as L- (levo) and D- (dextro) forms, which are non-superimposable mirror images of each other. nih.gov While L-amino acids are predominantly used in ribosomal protein synthesis, the existence and functional significance of D-amino acids are now widely recognized. biopharmaspec.combiochemden.com The compound at the center of this article, 3-(Dimethylamino)-D-alanine, is a derivative of the D-enantiomer of alanine (B10760859), featuring a dimethylamino group at the beta-carbon position. chemicalbook.com

Biological systems exhibit a high degree of stereospecificity, meaning that enzymes, receptors, and other protein structures are configured to interact preferentially with one enantiomer over the other. biochemden.com This selectivity is a cornerstone of molecular biology, dictated by the chiral environment of active sites and binding pockets. Enzymes that metabolize or synthesize molecules and the receptors that bind to signaling molecules are themselves made of L-amino acids, creating a specific three-dimensional architecture. biochemden.com Consequently, the "fit" of a D-amino acid into a site designed for an L-amino acid is often poor, leading to significantly different biological activities or a complete lack of interaction. thieme-connect.com For instance, proteases, enzymes that break down proteins, are generally specific for peptide bonds between L-amino acids, rendering peptides containing D-amino acids resistant to degradation. nih.gov

The incorporation of a D-amino acid into a peptide chain can dramatically alter its properties. nih.gov One of the most significant consequences is enhanced stability against proteolytic enzymes, which can increase the half-life of a peptide-based drug in plasma. biopharmaspec.com This principle is a key driver in the development of therapeutic peptides. For example, the drug Difelikefalin, used to treat itching in adults with chronic kidney disease, is a synthetic peptide containing four D-amino acids. biopharmaspec.com

Furthermore, the D-configuration can influence the three-dimensional structure (conformation) of a peptide, potentially leading to novel or enhanced binding affinities with biological targets. researchgate.net The introduction of modifications, such as the dimethylamino group in this compound, further modifies the molecule's properties. The dimethylamino group can enhance lipophilicity, which may improve the molecule's ability to cross cell membranes. This feature is particularly relevant in drug design for creating antiviral peptides or biochemical probes that can function effectively within cells.

Historical Perspectives on the Study of Non-Canonical Amino Acids

For a long time, it was believed that only the 20 canonical L-amino acids were used by living organisms for protein synthesis, and D-amino acids were considered unnatural artifacts. nih.govthieme-connect.com This view began to shift with the discovery of D-amino acids in the cell walls of bacteria, such as D-alanine and D-glutamic acid, which are crucial components of peptidoglycan. nih.govtandfonline.com This finding revealed that D-amino acids play a vital structural role, providing resistance against hydrolysis by proteases that target L-amino acids. tandfonline.com

The study of non-canonical amino acids (ncAAs)—a category that includes D-amino acids and other amino acids not among the 20 standard ones—expanded significantly with technological advancements. mdpi.com Early research in the 1950s showed that some organisms could incorporate amino acid analogs, like selenomethionine, into proteins. nih.gov The development of methods for residue-specific and site-specific incorporation has allowed scientists to create proteins with novel functions. caltech.edu This field, known as genetic code expansion, has opened up new avenues for designing therapeutic proteins and studying biological processes in detail. nih.govacs.org The journey from viewing D-amino acids as rare oddities to recognizing them as important molecules in bacteria, and later as signaling molecules in mammals (e.g., D-serine as a neurotransmitter), marks a significant paradigm shift in biochemistry. biopharmaspec.commdpi.com

Methodological Advancements in D-Amino Acid Analysis for Biochemical Research

The study of D-amino acids has been propelled by significant advancements in analytical chemistry. A major challenge is that D- and L-enantiomers have identical masses, making them indistinguishable by standard mass spectrometry without prior separation. researchgate.netchromatographyonline.com Furthermore, D-amino acids are often present in trace amounts compared to their L-counterparts in biological samples, requiring highly sensitive detection methods. nih.govthieme-connect.com

Chromatographic techniques are central to D-amino acid analysis. azolifesciences.com High-performance liquid chromatography (HPLC), particularly using chiral columns, is the dominant approach for separating enantiomers. chromatographyonline.com Multidimensional liquid chromatography (MDLC), which combines different separation techniques, is often used for complex biological samples to minimize interference from the sample matrix. chromatographyonline.com Gas chromatography (GC) and capillary electrophoresis (CE) are also employed, though less frequently. chromatographyonline.comd-aminoacids.com

To enhance detection, amino acids are often derivatized with fluorescent tags before analysis, a process that allows for highly sensitive quantification. chromatographyonline.com The integration of mass spectrometry (MS) with separation techniques (e.g., LC-MS) has been a major breakthrough, providing high sensitivity and selectivity. azolifesciences.com Tandem mass spectrometry (MS/MS) further improves identification by fragmenting molecules, which increases specificity. azolifesciences.com These advanced methods have been crucial in identifying D-amino acids in various human tissues and fluids and linking their altered levels to conditions like kidney disorders, neurological diseases, and cancer. mdpi.comchromatographyonline.com

| Analytical Technique | Principle | Primary Application in D-Amino Acid Research | Key Advantage(s) |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of D- and L-amino acid enantiomers. chromatographyonline.com | Direct separation of stereoisomers. chromatographyonline.com |

| Multidimensional LC (MDLC) | Utilizes two or more independent separation steps. | Analysis of trace enantiomers in complex biological matrices. chromatographyonline.com | High resolving power and reduction of matrix effects. chromatographyonline.com |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Analysis of derivatized, volatile amino acids. | High resolution for volatile compounds. |

| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | Analysis of small sample volumes, including subcellular samples. d-aminoacids.com | High efficiency and requires minimal sample. nih.gov |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Detection and quantification of separated amino acids. azolifesciences.com | High sensitivity and selectivity. azolifesciences.com |

| Tandem MS (MS/MS) | Involves multiple stages of mass analysis, including fragmentation. | Structural confirmation and enhanced specificity of identification. azolifesciences.com | Increased specificity and reproducibility. azolifesciences.com |

Synthesis and Chemical Functionalization of 3 Dimethylamino D Alanine

Stereoselective Synthetic Methodologies for 3-(Dimethylamino)-D-alanine

The synthesis of enantiomerically pure amino acids is a cornerstone of modern organic and medicinal chemistry. For D-amino acids like this compound, which are less common in nature but are crucial components in pharmaceuticals and fine chemicals, stereoselective control is paramount. nih.govnih.gov

Enantioselective Approaches in D-Amino Acid Synthesis

The synthesis of D-amino acids can be broadly categorized into chemical and biocatalytic methods. nih.gov Chemical approaches often involve the asymmetric synthesis from prochiral starting materials or the chiral resolution of racemic mixtures. nih.gov Notable enantioselective chemical methods include the alkylation of masked glycine (B1666218) equivalents, hydrogenation of dehydro-α-amino acids, and the Strecker reaction. rsc.org Another strategy involves using a "chiral pool" approach, where a readily available chiral molecule, such as D-mannitol, is used as the starting material to stereoselectively prepare D-alanine derivatives. nih.gov

Biocatalytic approaches have gained significant attention due to their high enantioselectivity, mild reaction conditions, and reduced environmental impact. nih.govmdpi.com These methods utilize enzymes to produce the desired D-enantiomer. Key enzymatic strategies include:

Asymmetric reductive amination of α-keto acids using D-amino acid dehydrogenases or D-amino acid aminotransferases. nih.gov

Kinetic resolution of racemic amino acid mixtures using L-amino acid oxidases, which selectively degrade the L-enantiomer, leaving the D-enantiomer. nih.gov

Stereoinversion of L-amino acids into their D-counterparts through multi-enzyme cascade reactions. nih.govmdpi.com These systems can, for example, combine an L-amino acid deaminase with a D-amino acid dehydrogenase to convert an L-amino acid into an α-keto acid intermediate, which is then reduced to the corresponding D-amino acid. nih.gov

| Method | Type | Description | Key Advantages | References |

|---|---|---|---|---|

| Asymmetric Synthesis | Chemical | Builds the chiral center from a non-chiral precursor using a chiral catalyst or auxiliary. | High enantiomeric excess, direct access to one enantiomer. | rsc.org |

| Chiral Pool Synthesis | Chemical | Starts with an inexpensive, enantiomerically pure natural product (e.g., D-mannitol) and converts it to the target molecule. | Predictable stereochemistry, utilizes naturally available chirality. | nih.gov |

| Enzymatic Reductive Amination | Biocatalytic | Uses enzymes like D-amino acid dehydrogenases to convert α-keto acids into D-amino acids. | High stereoselectivity, mild reaction conditions, environmentally friendly. | nih.gov |

| Enzymatic Stereoinversion | Biocatalytic | Converts readily available L-amino acids into D-amino acids using a cascade of enzymes. | Cost-effective starting materials, high conversion rates. | nih.govmdpi.com |

Optimization of Synthetic Pathways for this compound Yield and Purity

Optimizing synthetic routes is crucial for maximizing the yield and ensuring the high purity of the final product, which is particularly important for applications like peptide synthesis. acs.org For this compound, key optimization parameters include solvent choice, reaction temperature, and the use of additives to prevent side reactions.

A significant challenge in amino acid synthesis is the risk of racemization, where the desired stereocenter loses its configuration. Strategies to mitigate racemization during coupling steps in peptide synthesis include:

Low-Temperature Coupling: Conducting reactions at reduced temperatures, typically between 0–4°C, can minimize epimerization.

Coupling Additives: The use of additives such as OxymaPure can suppress base-induced racemization during the activation of the carboxylic acid.

Solvent selection also plays a critical role. Studies have shown that for certain reactions, such as Boc-protection, dichloromethane (B109758) (DCM) can outperform other solvents like tetrahydrofuran (B95107) (THF) due to the superior solubility of reagents. For industrial-scale production, continuous flow reactor systems are being explored to enhance throughput and consistency.

| Optimization Target | Strategy | Rationale | References |

|---|---|---|---|

| Minimize Racemization | Perform coupling reactions at 0–4°C. | Reduces the rate of epimerization. | |

| Minimize Racemization | Use coupling additives like OxymaPure or HOBt. | Suppresses side reactions that lead to loss of stereochemical integrity. | |

| Improve Reaction Efficiency | Select optimal solvent (e.g., DCM over THF for Boc protection). | Enhances solubility of reactants, leading to faster and more complete reactions. | |

| Enhance Purity | Optimize purification methods (e.g., HPLC, precipitation). | Effectively removes unreacted starting materials and by-products. | nih.govacs.org |

Protecting Group Strategies in this compound Derivatization

In peptide synthesis and other chemical modifications, protecting groups are essential for temporarily masking reactive functional groups, thereby preventing unwanted side reactions. masterorganicchemistry.comtotal-synthesis.com The α-amino group of amino acids is commonly protected, and the tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose. fishersci.co.uk

Application of N-Boc Protection in Synthetic Routes

The N-Boc protection of this compound involves the reaction of its α-amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride. jk-sci.com The process is typically carried out under basic conditions to neutralize the protonated amine and facilitate the reaction. total-synthesis.com

Commonly used reaction systems include a base such as sodium hydroxide (B78521) or triethylamine (B128534) in a polar aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. fishersci.co.uk For amino acids with polar or basic side chains like this compound, maintaining the pH between 8 and 9 is critical to ensure efficient protection while avoiding premature deprotection or other side reactions. The reaction generally proceeds with high yield under relatively mild conditions. fishersci.co.uk

| Reagent | Base | Solvent | Temperature | References |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (NaOH), Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Water, or Dioxane | Room Temperature to 40°C | total-synthesis.comfishersci.co.uk |

Deprotection Mechanisms and Selective Functionalization

The Boc group is prized for its stability towards most bases and nucleophiles, yet it can be readily removed under acidic conditions. organic-chemistry.org This characteristic makes it "orthogonal" to other common amino acid protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis), enabling selective deprotection and functionalization in complex syntheses. total-synthesis.com

Deprotection is typically achieved using a strong acid such as trifluoroacetic acid (TFA), often in a solvent like DCM, or with concentrated hydrochloric acid (HCl). fishersci.co.ukjk-sci.com The mechanism involves the following steps:

Protonation: The carbamate (B1207046) oxygen is protonated by the strong acid. commonorganicchemistry.com

Fragmentation: The protonated intermediate fragments, leading to the loss of a highly stable tert-butyl carbocation. total-synthesis.comcommonorganicchemistry.com This cation can subsequently be trapped or deprotonate to form gaseous isobutene. commonorganicchemistry.com

Decarboxylation: The fragmentation also produces an unstable carbamic acid intermediate, which readily decarboxylates to release carbon dioxide gas and the free amine. jk-sci.comcommonorganicchemistry.com

Protonation of Amine: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming a salt (e.g., a TFA salt). commonorganicchemistry.com

Once the Boc group is removed, the free α-amino group of this compound is available for subsequent reactions, such as peptide bond formation.

Stability Considerations of Protected this compound Derivatives

The stability of N-Boc-3-(dimethylamino)-D-alanine is a critical factor in its synthesis, storage, and use. While the Boc group is generally stable, the presence of the dimethylamino group on the β-carbon introduces a unique stability challenge. The dimethylamino group can act as an intramolecular base, which may accelerate the acid-catalyzed cleavage of the Boc group. This heightened sensitivity to acid means that deprotection conditions must be carefully controlled. Researchers might consider using milder acidic conditions, such as formic acid, to achieve selective deprotection without affecting other acid-labile groups.

Furthermore, the compound is reported to be sensitive to moisture and should be stored under anhydrous conditions to prevent hydrolysis. The stability of the Boc group to basic conditions is a key advantage, allowing for the use of base-labile protecting groups elsewhere in a molecule without affecting the N-Boc protection. total-synthesis.com

Post-Synthetic Chemical Transformations of this compound

The unique structure of this compound, featuring both a primary amine and a tertiary dimethylamino group, allows for a variety of post-synthetic chemical transformations. These reactions enable the incorporation of this non-canonical amino acid into larger molecules and the modification of its functional groups to fine-tune its properties.

The primary amino group of this compound readily participates in amidation reactions to form peptide bonds. This process is fundamental to its use as a building block in peptide synthesis. The general principle involves the activation of a carboxylic acid, which then reacts with the amino group of this compound. uniurb.it

A variety of coupling reagents have been developed to facilitate efficient and racemization-free peptide bond formation. These reagents can be broadly categorized as carbodiimides, phosphonium (B103445) salts, and uronium/guanidinium (B1211019) salts. rsc.orgresearchgate.net

Carbodiimide-Mediated Coupling:

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for amide bond formation. bachem.commdpi.com EDC is particularly advantageous for its water solubility, which simplifies the removal of byproducts. researchgate.netbachem.com To enhance reaction rates and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are often employed. bachem.com

Phosphonium and Uronium/Guanidinium Salt Reagents:

Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its pyrrolidino derivative (PyBOP) are highly effective coupling agents. researchgate.netbachem.com Similarly, uronium and guanidinium salts such as HATU, HBTU, and TBTU are known for their high coupling efficiency. researchgate.netpeptide.com These reagents often require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) to proceed. bachem.com

The choice of coupling strategy can be influenced by the specific requirements of the synthesis, such as the scale of the reaction and the need to minimize racemization. For instance, in solid-phase peptide synthesis (SPPS), strategies to mitigate racemization include using low-temperature coupling and employing specific additives.

Table of Common Peptide Coupling Reagents:

| Reagent Class | Example Reagent | Key Features |

| Carbodiimides | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble, byproduct is also water-soluble. bachem.commdpi.com |

| DCC (N,N'-dicyclohexylcarbodiimide) | Forms an insoluble urea (B33335) byproduct (DCU). mdpi.com | |

| Additives | HOBt (1-Hydroxybenzotriazole) | Enhances reactivity and reduces racemization when used with carbodiimides. bachem.com |

| OxymaPure | A non-explosive alternative to HOBt with high coupling rates. bachem.com | |

| Phosphonium Salts | PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Effective coupling agent, often used in solid-phase synthesis. bachem.com |

| Uronium/Guanidinium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | High coupling efficiency, often used with a base like DIEA. peptide.com |

Beyond peptide bond formation, the functional groups of this compound can undergo various substitution and interconversion reactions. kashanu.ac.irimperial.ac.ukmangaldaicollege.org

A common transformation involves the protection and deprotection of the α-amino group. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group that can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to liberate the primary amine for further functionalization. peptide.com This orthogonality is crucial in multi-step syntheses. peptide.com

The carboxylic acid moiety can be converted into other functional groups. For example, it can be reduced to a primary alcohol. Amides themselves can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH4). imperial.ac.uk

The dimethylamino group of this compound can also participate in oxidation and reduction reactions. Tertiary amines, in general, can be oxidized by various reagents. uomustansiriyah.edu.iq For instance, monoamine oxidases are a family of enzymes that catalyze the oxidation of amines. nih.gov While specific studies on the enzymatic oxidation of the dimethylamino group of this particular compound are not extensively detailed in the provided context, the general principles of amine oxidation are well-established. nih.gov

Enzymatic Interactions and Biochemical Roles of 3 Dimethylamino D Alanine

Interactions with D-Alanine Racemase (Alr)

D-Alanine racemase (Alr) is a ubiquitous bacterial enzyme that catalyzes the stereochemical inversion of L-alanine to D-alanine. wikipedia.org This reaction provides the essential D-alanine precursor for peptidoglycan biosynthesis, a structure vital for the integrity of the bacterial cell wall. wikipedia.orgiucr.org The enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent homodimer, with each monomer comprising an N-terminal α/β barrel and a C-terminal domain composed mainly of β-strands. wikipedia.orgbiorxiv.orgnih.gov

Mechanistic Investigations of Potential 3-(Dimethylamino)-D-alanine Substrate or Inhibitor Activity

The catalytic mechanism of Alr involves a two-base system with a PLP-stabilized carbanion intermediate. wikipedia.orgebi.ac.uk Key residues, typically a lysine (B10760008) (like Lys39) and a tyrosine (like Tyr265), are positioned on opposite sides of the substrate's alpha-carbon. wikipedia.orgebi.ac.uk The reaction begins with the formation of an external aldimine between the substrate (alanine) and the PLP cofactor. ebi.ac.ukresearchgate.net Subsequently, one of the catalytic bases abstracts the α-proton, forming a planar quinonoid intermediate stabilized by the electron-withdrawing capacity of the PLP ring. wikipedia.orgacs.org Reprotonation by the second catalytic base on the opposite face of the molecule results in the opposite enantiomer, which is then released. ebi.ac.uk

There is no direct research literature detailing the kinetic profile of this compound as either a substrate or an inhibitor of D-alanine racemase. However, based on the known mechanism and substrate specificity, it is likely to be a poor substrate and a potential inhibitor. The enzyme is highly specific to alanine (B10760859), and while it can be inhibited by various alanine analogs like D-cycloserine, β-fluoroalanine, and alanine phosphonate, its active site is sterically constrained. nih.govnih.gov The presence of a bulky dimethylamino group at the C-3 (beta) position of the D-alanine scaffold would likely introduce significant steric hindrance within the active site, impeding the precise orientation required for the formation of the external aldimine with PLP and subsequent proton abstraction/donation steps. This steric clash would likely prevent it from acting as an efficient substrate and could confer inhibitory properties.

Stereochemical Implications for Alr Catalysis

The stereospecificity of Alr catalysis is tightly controlled by the precise positioning of the two catalytic bases on either side of the PLP-alanine complex. wikipedia.org For instance, in Bacillus stearothermophilus, Lys39 is responsible for abstracting the α-proton from D-alanine, while Tyr265' (from the adjacent monomer) acts on L-alanine. kyoto-u.ac.jpresearchgate.net This dual-sided arrangement is fundamental to the enzyme's ability to interconvert between enantiomers. wikipedia.org

Structural Basis of Alr-3-(Dimethylamino)-D-alanine Binding

The active site of Alr is located at the interface of the two monomers, within the mouth of the α/β barrel. wikipedia.orgbiorxiv.orgnih.gov The PLP cofactor is covalently linked to a conserved lysine residue (Lys39), forming an internal aldimine. nih.govebi.ac.uk The binding of the substrate, alanine, displaces the lysine to form an external aldimine. ebi.ac.uk The active site pocket is shaped to accommodate the small methyl side chain of alanine. Structural studies of Alr with inhibitors like propionate (B1217596) (a Michaelis complex analog) show that the carboxylate group of the ligand binds in a specific site, stabilized by interactions with active site residues. acs.org

While no crystal structure of Alr in complex with this compound exists, analysis of the known Alr structures suggests that binding would be unfavorable. The cavity accommodating the substrate's side chain is relatively small and tailored for a methyl group. The significantly larger dimethylamino group would likely clash with the residues lining this pocket. This steric hindrance would prevent the substrate's carboxylate and amino groups from achieving the optimal geometry for interaction with the PLP cofactor and the catalytic residues, making stable binding and subsequent catalysis highly improbable.

Role in D-Alanine:D-Alanine Ligase (Ddl) Systems

D-Alanine:D-alanine ligase (Ddl) is another essential enzyme in bacterial peptidoglycan synthesis. plos.org It catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. nih.govwikipedia.org This dipeptide is subsequently added to the UDP-MurNAc-tripeptide precursor. plos.org Ddl belongs to the ATP-grasp superfamily, characterized by a unique nucleotide-binding fold and a mechanism involving an acylphosphate intermediate. plos.orgnih.govnih.gov The enzyme possesses two distinct D-alanine binding sites (d-Ala1 and d-Ala2) with different affinities; the first site (d-Ala1) typically binds its substrate with higher affinity than the second (d-Ala2). nih.govasm.orgpnas.org

Substrate Specificity and Affinity of Ddl for this compound or its Metabolites

The substrate specificity of Ddl is crucial for its function. While highly specific for D-alanine, the enzyme's active site can sometimes accommodate other D-amino acids or their analogs, a property that is exploited in vancomycin (B549263) resistance where D-alanine is replaced by D-lactate. nih.gov Kinetic studies on Ddl from various bacteria have established the binding affinities for its natural substrates, ATP and D-alanine. For instance, Ddl from Staphylococcus aureus shows a high affinity for the first D-alanine molecule (Kₘ = 0.025 mM) and a much lower affinity for the second (Kₘ = 1.5 mM). pnas.org Similarly, Ddl from Mycobacterium tuberculosis exhibits a higher affinity for ATP than for D-alanine. mdpi.com

Direct studies on the affinity of Ddl for this compound are not available. However, research on synthetic inhibitors provides insight into how related chemical groups interact with the active site. In a study aimed at developing novel ATP-competitive inhibitors of E. coli DdlB, a library of 6-arylpyrido[2,3-d]pyrimidines was synthesized and tested. When a 3-(dimethylamino)propyl moiety was introduced as a side chain to the core inhibitor scaffold, the resulting compounds showed a notable reduction in DdlB inhibitory activity compared to other analogs. This suggests that the inclusion of this bulky, basic group is detrimental to binding affinity, at least within the context of the ATP-binding site of DdlB.

Kinetic Characterization of Ddl Reactions in the Presence of this compound

Kinetic Parameters of Ddl from Various Bacterial Sources with Natural Substrates

| Enzyme Source | Substrate | Km | kcat | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | D-Ala (Site 1) | 0.025 mM | 0.08 µmol·min−1·mg−1 | pnas.org |

| Staphylococcus aureus | D-Ala (Site 2) | 1.5 mM | ||

| Staphylococcus aureus | ATP | 60 µM | 0.08 µmol·min−1·mg−1 * | pnas.org |

| Mycobacterium tuberculosis | D-Alanine | 1.011 ± 0.094 mM | - | mdpi.com |

| Mycobacterium tuberculosis | ATP | 50.327 ± 4.652 µM | - | mdpi.com |

| Helicobacter pylori | D-Ala (Site 1) | 1.89 mM | 115 min-1 | researchgate.net |

| Helicobacter pylori | D-Ala (Site 2) | 627 mM |

While there is no kinetic data for this compound itself, the aforementioned study on DdlB inhibitors provides relevant information. The introduction of a 3-(dimethylamino)propyl group onto an inhibitor scaffold led to a significant increase in the IC₅₀ value, indicating weaker inhibition. For example, compound 17 (with the dimethylamino group) had an IC₅₀ > 500 µM, whereas a similar compound without this bulky side chain had a much lower IC₅₀, indicating more potent inhibition. This finding strongly suggests that the presence of the dimethylamino group hinders effective interaction with the enzyme, which would translate to poor inhibition kinetics and suggests it would also be a very poor substrate.

Inhibitory Activity (IC50) of Selected Pyridopyrimidine Derivatives against E. coli DdlB

| Compound | Key Structural Moiety | IC50 (µM) | Reference |

|---|---|---|---|

| 16 | N-morpholinopropyl at N-2, tert-butylurea (B72671) at N-7 | 133 | plos.org |

| 17 | 3-(dimethylamino)propyl at N-2 , H at N-7 | > 500 | plos.org |

| 30 | 3-(dimethylamino)propyl at N-2 , tert-butylurea at N-7 | > 500 | plos.org |

Impact on ATP-Dependent Dipeptide Formation

The formation of the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide is a critical step in the biosynthesis of bacterial cell wall peptidoglycan. plos.orgnih.gov This reaction is catalyzed by the enzyme D-alanine:D-alanine ligase (Ddl), which belongs to the ATP-grasp superfamily of enzymes. nih.govmdpi.com The catalytic mechanism of Ddl is an ordered ter-ter reaction involving three substrates (ATP, and two D-alanine molecules) and yielding three products (D-Ala-D-Ala, ADP, and inorganic phosphate). nih.gov The process begins with the binding of ATP, followed by the first D-alanine molecule (D-Ala1). plos.org The γ-phosphate of ATP then phosphorylates the carboxylate group of D-Ala1, forming a reactive acylphosphate intermediate. plos.orgnih.gov This intermediate is subsequently attacked by the amino group of the second D-alanine molecule (D-Ala2), leading to the formation of a tetrahedral intermediate which then collapses to produce the D-Ala-D-Ala dipeptide. nih.gov

The introduction of modifications to the D-alanine structure, such as in this compound, can influence the interaction with Ddl. Studies on related compounds have provided insights into how substitutions affect inhibitor potency. For instance, the introduction of a 3-(dimethylamino)propyl moiety at the N-2 position of a 6-arylpyrido[2,3-d]pyrimidine scaffold, a class of Ddl inhibitors, resulted in a decrease in inhibitory activity against DdlB. plos.orgresearchgate.net This suggests that the active site of Ddl has specific steric and electronic requirements, and the bulky dimethylamino group may hinder optimal binding or catalysis.

The ATP-dependent carboxylate-amine/thiol ligase superfamily, to which Ddl belongs, is known for its role in synthesizing various peptide bonds. hmdb.ca The specificity of these enzymes is crucial for their biological function. While Ddl from Thermotoga maritima has been utilized as a biocatalyst for synthesizing various D-amino acid dipeptides, the acceptance of a modified substrate like this compound would depend on the flexibility and properties of the enzyme's active site. hmdb.ca The essential role of Ddl in bacterial survival has made it a significant target for the development of antibacterial agents. mdpi.comnih.gov

Table 1: Impact of N-2 Substitution on DdlB Inhibition

| Compound Scaffold | N-2 Substituent | Effect on DdlB Inhibition |

| 2,7-diamino-6-arylpyrido[2,3-d]pyrimidine | 3-(Dimethylamino)propyl | Reduced inhibitory activity plos.orgresearchgate.net |

| 2,7-diamino-6-arylpyrido[2,3-d]pyrimidine | N-morpholinopropyl | Reduced inhibitory activity plos.org |

Participation in Transaminase Reactions and D-Amino Acid Metabolism

D-amino acid aminotransferases (DAATs), also known as D-alanine aminotransferases, are pyridoxal phosphate (B84403) (PLP)-dependent enzymes that play a crucial role in D-amino acid metabolism. ontosight.aiwikipedia.org They catalyze the transfer of an amino group from a D-amino acid to a 2-keto acid, a reaction vital for both the synthesis and degradation of D-amino acids in various organisms, particularly bacteria. ontosight.ainih.govoup.com The canonical reaction involves the conversion of D-alanine and α-ketoglutarate to pyruvate (B1213749) and D-glutamate. wikipedia.orgmdpi.com

The substrate specificity of DAATs can be broad, with some enzymes capable of acting on a variety of D-amino acids. bohrium.com However, D-alanine is often one of the best substrates. mdpi.commdpi.com The interaction of this compound with DAATs has been a subject of interest. While direct kinetic data for this compound with DAAT is not extensively detailed in the provided context, the behavior of related N-Boc protected D-alanine derivatives suggests potential interactions. For instance, N-Boc-3-dimethylamino-D-alanine is noted as a substrate in various enzymatic reactions, particularly in transamination processes where it can act as an amino donor or acceptor.

The presence of the dimethylamino group at the β-carbon introduces significant steric bulk and alters the electronic properties of the side chain compared to the simple methyl group of D-alanine. This modification could lead to several outcomes upon interaction with a DAAT active site:

Substrate Activity: The enzyme might accept this compound as a substrate, catalyzing the transfer of its amino group to a keto acid. The efficiency of this reaction would depend on how well the substituted side chain fits within the enzyme's active site.

Inhibition: The compound could act as a competitive inhibitor, binding to the active site but not undergoing the transamination reaction, thereby blocking access for the natural substrate, D-alanine.

Inactivation: In some cases, substrates can lead to the inactivation of DAATs. For example, D-alanine itself can inactivate the enzyme under certain conditions through a process involving α-decarboxylation. nih.gov It is plausible that a non-canonical substrate like this compound could also lead to enzyme inactivation through alternative reaction pathways.

Studies on DAAT from Haliscomenobacter hydrossis have shown that the enzyme has a specific active site architecture that determines its substrate preference. mdpi.com The interaction of any potential substrate is governed by precise contacts within this pocket. Therefore, the bulky dimethylamino group of this compound would need to be accommodated for it to act as either a substrate or a potent inhibitor.

The metabolism of D-amino acids in bacteria is a complex network involving multiple enzymes and pathways. nih.govoup.com D-alanine, a central molecule in this network, is primarily used for peptidoglycan synthesis but can also be catabolized for nutrient use. nih.govelifesciences.org The metabolic fate of a D-alanine analog like this compound in a model system would depend on the enzymatic machinery present in the organism.

In mammals, D-alanine is not synthesized endogenously and is primarily derived from external sources like diet and the gut microbiome. frontiersin.orgmedrxiv.org Its metabolism is largely handled by D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. frontiersin.org In the case of D-alanine, this reaction yields pyruvate. nih.gov It is conceivable that this compound could also be a substrate for DAO, leading to its conversion into the corresponding keto acid.

In bacterial systems such as E. coli, D-alanine metabolism involves several key enzymes. Alanine racemases (like Alr and DadX) interconvert L- and D-alanine, while D-amino acid dehydrogenase (DadA) can convert D-alanine to pyruvate. elifesciences.org D-alanine aminotransferases also play a key role in its catabolism. nih.gov When introduced into such a system, this compound could potentially be acted upon by these enzymes.

The potential metabolic transformations of this compound in a model bacterial system could include:

Transamination: As discussed previously, DAATs could convert it to its corresponding keto acid.

Oxidative Deamination: D-amino acid dehydrogenases could oxidize the compound.

Racemization: Alanine racemase might attempt to convert it to its L-enantiomer, although the bulky side chain could make it a poor substrate.

Incorporation into Peptidoglycan: The peptidoglycan synthesis machinery might recognize it as a D-alanine analog. Strategies using modified D-amino acids have been employed to probe and image peptidoglycan biosynthesis. google.com

The ultimate fate of this compound would be a result of the competition between these different enzymatic pathways, with the relative enzyme expression levels and the compound's affinity for each enzyme determining the primary route of its transformation.

Interactions with other D-Amino Acid Metabolizing Enzymes

D-aminoacyl-tRNA deacylase (DTD) is a crucial enzyme that maintains the chiral purity of the proteome by removing D-amino acids that have been incorrectly attached to transfer RNAs (tRNAs). plos.orgnih.gov This "chiral proofreading" is essential, as the incorporation of D-amino acids into growing polypeptide chains can lead to misfolded, non-functional proteins. google.complos.org DTD functions by hydrolyzing the ester bond between the D-amino acid and the tRNA, releasing the D-amino acid and freeing the tRNA to be correctly charged with an L-amino acid. ebi.ac.ukportlandpress.com

The enzyme exhibits broad specificity for various D-aminoacyl-tRNAs but is inactive towards L-aminoacyl-tRNAs. ebi.ac.uk The mechanism of this enantioselectivity is based on a strict rejection of L-chiral substrates, a principle established through the enzyme's unique Gly-cisPro motif. plos.orgnih.gov Interestingly, this L-chiral rejection mechanism makes DTD unable to distinguish between D-amino acids and the achiral amino acid glycine (B1666218), leading to the "misediting" of Gly-tRNAGly. plos.org

Given its role, DTD is a potential interaction partner for derivatives of D-amino acids. The interaction of this compound with DTD, likely in the form of 3-(Dimethylamino)-D-alanyl-tRNA, would be of significant interest. While DTD is known to be inactive against D-Ala-tRNAAla, which is instead edited by the alanyl-tRNA synthetase (AlaRS) itself, it does act on other D-aminoacyl-tRNAs. nih.gov The potential for this compound to be mischarged onto a tRNA and subsequently targeted by DTD is a plausible area of investigation.

Probing DTD's active site with analogs is a common strategy. It has been suggested that co-crystallizing DTD with Boc-protected D-alanine analogues could help map the substrate-binding pockets. Such an approach using this compound or a derivative could provide valuable structural insights into how the enzyme accommodates or rejects substrates with modified side chains. The presence of the bulky and basic dimethylamino group could influence binding affinity and the rate of hydrolysis, potentially making it a substrate, an inhibitor, or being completely ignored by the enzyme.

Table 2: Substrate Specificity of Chiral Proofreading Enzymes

| Enzyme | Primary Function | Known Substrates / Interactions | Known Non-Substrates |

| D-aminoacyl-tRNA deacylase (DTD) | Hydrolyzes D-aminoacyl-tRNAs plos.orgebi.ac.uk | D-Tyr-tRNATyr, Gly-tRNAGly plos.orgebi.ac.uk | L-aminoacyl-tRNAs, D-Ala-tRNAAla ebi.ac.uknih.gov |

| Alanyl-tRNA Synthetase (AlaRS) Editing Domain | Edits mischarged tRNAAla | D-Ala-tRNAAla nih.gov | - |

Noncanonical amino acids (ncAAs) are powerful tools for elucidating enzyme mechanisms. nih.govacs.org By introducing subtle or significant changes to a substrate's structure, researchers can probe active site architecture, trap reactive intermediates, and modulate noncovalent interactions. nih.govacs.org The incorporation of ncAAs into proteins or their use as substrates for enzymes can provide mechanistic insights that are not achievable through standard site-directed mutagenesis. nih.gov

This compound, as a noncanonical analog of D-alanine, is well-suited for this purpose. Its unique structural features—a D-chiral center and a dimethylamino group—can be exploited to study various D-amino acid metabolizing enzymes.

Applications as a Noncanonical Probe:

Probing Active Site Sterics and Electronics: The bulky dimethylamino group can be used to map the steric tolerance of an enzyme's active site. For enzymes like D-alanine:D-alanine ligase or D-alanine aminotransferase, determining whether this compound acts as a substrate, inhibitor, or is not recognized at all provides information about the size and shape of the binding pocket.

Investigating Substrate-Assisted Catalysis: In some enzymatic reactions, the substrate itself participates directly in the catalytic mechanism. For example, in the hydrolysis of D-Tyr-tRNATyr by DTD, the amino group of the D-tyrosine moiety acts as a general base. portlandpress.com Using this compound, where the primary amino group is replaced, could test the necessity of this group for catalysis in other enzymes.

Trapping Intermediates: Modified substrates can sometimes stall an enzyme at a specific point in its catalytic cycle, allowing for the characterization of transient intermediates. The altered reactivity of this compound might lead to the accumulation of an otherwise short-lived enzyme-substrate complex.

Spectroscopic Probes: While this compound itself does not have unique spectroscopic properties, it serves as a scaffold that could be further modified with fluorescent or spin labels to create biochemical probes for studying protein interactions and dynamics.

The use of ncAAs like this compound allows for nuanced perturbations of enzyme function, offering a more detailed understanding of catalytic mechanisms compared to the often drastic effects of mutating key active site residues. nih.govacs.org

Research on 3 Dimethylamino D Alanine in Bacterial Cell Wall Biosynthesis and Integrity

Integration of 3-(Dimethylamino)-D-alanine into Peptidoglycan Precursors

The synthesis of the peptidoglycan layer begins in the cytoplasm with the creation of precursor molecules. A crucial component of this precursor is a pentapeptide stem, typically ending in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. The enzymes involved in this process are known to sometimes accept structurally similar analogues, leading to the formation of modified precursors.

Enzymatic Acceptance by Mur Ligases (e.g., MurF)

The final step in the cytoplasmic synthesis of the peptidoglycan precursor is catalyzed by the ATP-dependent MurF ligase. uniprot.orglibretexts.org This enzyme attaches the D-Ala-D-Ala dipeptide to the UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-meso-diaminopimelate (UDP-MurNAc-tripeptide). uniprot.orgnih.gov Mur ligases, including MurF, have been shown to exhibit a degree of substrate promiscuity, accepting alternative D-amino acids or modified dipeptides. nih.govnih.gov This flexibility is a key factor in some forms of antibiotic resistance, where bacteria synthesize alternative peptide termini. nih.gov

Given this known flexibility, it is hypothesized that a dipeptide containing this compound could be a substrate for MurF. The enzyme's active site would need to accommodate the bulkier dimethylamino group at the beta-carbon position of the D-alanine residue. While direct enzymatic assays with this compound are not extensively documented in the literature, studies with other substituted D-alanine analogues support this possibility.

Formation of Modified Peptidoglycan Stem Peptides

Should MurF accept a dipeptide containing this compound, it would result in the formation of a modified UDP-MurNAc-pentapeptide precursor. google.com This new precursor would feature the this compound residue at its C-terminus. The general structure of the peptidoglycan monomer consists of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), with a peptide chain attached to the NAM sugar. wikipedia.orgfrontiersin.org The incorporation of an altered amino acid would create a non-canonical stem peptide. nih.gov

Table 1: Comparison of Canonical and Hypothesized Modified Peptidoglycan Precursors

| Precursor Component | Canonical Structure | Hypothesized Modified Structure |

| Sugar Backbone | UDP-N-acetylmuramic acid | UDP-N-acetylmuramic acid |

| Peptide Stem | L-Ala-D-Glu-m-DAP-D-Ala-D-Ala | L-Ala-D-Glu-m-DAP-D-Ala-This compound |

This table presents a hypothetical modification based on the known structure of peptidoglycan precursors.

Impact on Peptidoglycan Cross-linking and Polymerization Dynamics

Following their synthesis and transport across the cell membrane, the peptidoglycan precursors are polymerized into long glycan chains and cross-linked to form the rigid cell wall mesh. This final, essential step is carried out by a group of enzymes known as penicillin-binding proteins (PBPs), which possess transpeptidase and transglycosylase activities. libretexts.orgsigmaaldrich.com

Effects on Transpeptidase and Transglycosylase Activity

The transglycosylase function of PBPs polymerizes the glycan strands, while the transpeptidase function creates the peptide cross-links that give the cell wall its strength. uniprot.orgwikipedia.org The transpeptidase reaction typically involves the cleavage of the terminal D-alanine from a donor pentapeptide stem, followed by the formation of a new peptide bond with an adjacent peptide stem. wikipedia.org

Influence on Bacterial Cell Wall Architecture and Assembly

Table 2: Potential Effects of this compound on Cell Wall Properties

| Property | Standard Cell Wall | Hypothesized Effect of Incorporation |

| Cross-linking Density | High | Reduced |

| Mechanical Strength | Strong and rigid | Weakened |

| Permeability | Low | Increased |

| Susceptibility to Lysis | Low | Increased |

This table outlines the potential consequences based on the presumed inhibition of transpeptidase activity.

Studies on this compound as a Potential Modulator of D-Alanine Incorporation into Teichoic Acids

In Gram-positive bacteria, the cell wall is further decorated with anionic polymers called teichoic acids (TAs), which can be either wall teichoic acids (WTA) or lipoteichoic acids (LTA). nih.gov These polymers are often esterified with D-alanine, a modification that modulates the net surface charge of the bacterium. nih.govplos.org This D-alanylation is carried out by the products of the dlt operon and plays a crucial role in resistance to cationic antimicrobial peptides and in biofilm formation. frontiersin.orgebi.ac.uk

The D-alanylation process involves a D-alanine-D-alanyl carrier protein ligase (DltA) and a carrier protein (DltC) in the cytoplasm. nih.govnih.gov The potential for this compound to interfere with this pathway would depend on its recognition by the DltA ligase. If accepted as a substrate, it could potentially be incorporated into teichoic acids, altering their physicochemical properties. Conversely, if it acts as a competitive inhibitor of DltA, it could block the incorporation of natural D-alanine. A reduction in D-alanylation leads to a more negatively charged cell surface, increasing susceptibility to certain antibiotics and host defense peptides. plos.orgplos.org Direct studies on the interaction between this compound and the Dlt machinery are required to confirm these possibilities.

Investigation of Dlt Protein System Interactions

There is no specific research available detailing the interactions between This compound and the Dlt protein system.

The Dlt (D-alanylation of teichoic acids) protein system is crucial for the physiology of many Gram-positive bacteria. It is encoded by the dlt operon, which typically includes the genes dltA, dltB, dltC, and dltD. frontiersin.organr.fr This system is responsible for the esterification of teichoic acids (both lipoteichoic acid, LTA, and wall teichoic acid, WTA) with D-alanine. frontiersin.orgnih.gov The process begins in the cytoplasm where DltA, a D-alanine-D-alanyl carrier protein ligase, activates D-alanine and attaches it to the D-alanyl carrier protein, DltC. nih.gov The DltB and DltD proteins are then involved in the translocation of the D-alanine across the cell membrane and its final transfer to the teichoic acid polymers on the cell surface. nih.govresearchgate.net This modification reduces the net negative charge of the bacterial cell wall, which plays a significant role in resistance to cationic antimicrobial peptides and influences host-pathogen interactions. frontiersin.orgnih.gov Studies on D-alanine analogs, such as D-Serine, have shown they can sometimes serve as substrates for the DltA enzyme, suggesting a degree of flexibility in substrate recognition that could potentially be explored for compounds like This compound .

Effects on Teichoic Acid D-Alanine Esterification

No studies have been published that investigate the specific effects of This compound on the D-alanine esterification of teichoic acids.

The D-alanine esterification of teichoic acids is a key structural modification of the cell wall in numerous Gram-positive bacteria. frontiersin.org This process, mediated by the Dlt protein system, involves the covalent attachment of positively charged D-alanine residues to the anionic phosphate (B84403) backbone of teichoic acid polymers. frontiersin.orgnih.gov The degree of this esterification is critical for maintaining the physicochemical properties of the cell envelope. A reduction or absence of D-alanylation, often achieved through the genetic deletion of the dlt operon, leads to an increased net negative charge on the bacterial surface. nih.gov This change has been shown to increase the susceptibility of bacteria to positively charged antimicrobial peptides, affect biofilm formation, and alter interactions with host immune cells. frontiersin.orgasm.org Research into inhibitors of the Dlt pathway aims to disrupt this esterification process, thereby sensitizing pathogenic bacteria to existing antibiotics and host defense mechanisms. anr.fr

Mechanisms of Action within Bacterial Systems

Subcellular Localization Studies of this compound in Bacterial Cells

There is no available research on the specific subcellular localization of This compound in bacterial cells.

The study of how D-amino acids and their analogs are localized within bacteria is a well-established field for investigating cell wall dynamics. nih.gov Researchers often use D-alanine analogs that have been modified with a fluorescent reporter or a bioorthogonal chemical handle (like an azide (B81097) or alkyne) for "click chemistry". acs.orgacs.org These probes are metabolically incorporated into the peptidoglycan layer of the bacterial cell wall during its synthesis. nih.govacs.org By using microscopy to visualize the location of the tagged analog, scientists can identify the specific sites of new cell wall construction, which can occur at the septum in dividing cells, at the poles, or throughout the cell wall depending on the bacterial species. acs.org This technique provides high-resolution spatial and temporal information about peptidoglycan dynamics. acs.orgacs.org A similar strategy could theoretically be applied to a tagged version of This compound to determine if and where it is incorporated into bacterial structures.

Genomic and Proteomic Responses to this compound Exposure

No genomic or proteomic studies concerning bacterial exposure to This compound have been published.

Broader Biological Implications and Physiological Research of D Amino Acids Analogues

Applications of 3 Dimethylamino D Alanine As a Research Tool and Chemical Probe

Design and Synthesis of 3-(Dimethylamino)-D-alanine-Based Molecular Probes

The D-alanine core of this compound allows for its potential metabolic incorporation into the peptidoglycan of bacterial cell walls, a process that is well-documented for other D-alanine analogs. This characteristic makes it an attractive scaffold for the design of molecular probes to study peptidoglycan biosynthesis and dynamics.

Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for visualizing bacterial cell wall synthesis in live bacteria. These probes are typically synthesized by attaching a fluorophore to the side chain of a D-amino acid. The modular synthesis of FDAAs often involves the use of a protected D-amino acid backbone, such as N-α-Boc-3-Amino-D-Alanine, which is then coupled with a reactive fluorophore. nih.gov For example, the blue-emitting probe HADA (HCC-amino-D-alanine) and the green-emitting NADA (NBD-amino-D-alanine) are synthesized from N-α-Boc-3-Amino-D-Alanine. nih.gov

Following this established methodology, this compound can serve as a scaffold for the synthesis of novel FDAAs. The dimethylamino group could potentially influence the photophysical properties of the attached fluorophore or the probe's interaction with the cellular machinery. The synthesis would involve the protection of the α-amino group, followed by the coupling of a fluorophore to the molecule. The resulting fluorescent derivative could then be used to label peptidoglycan in a variety of bacterial species, enabling the real-time visualization of cell wall synthesis and remodeling.

Table 1: Examples of Fluorescent D-Amino Acid Probes

| Probe Name | Fluorophore | Emission Wavelength | Precursor Amino Acid |

| HADA | 7-Hydroxycoumarin | ~450 nm | N-α-Boc-3-Amino-D-Alanine |

| NADA | Nitrobenzofuran | ~550 nm | N-α-Boc-3-Amino-D-Alanine |

| FDL | Fluorescein | ~525 nm | D-Lysine |

| TDL | Tetramethylrhodamine | ~575 nm | D-Lysine |

Bioorthogonal chemistry provides a powerful strategy for labeling biomolecules in their native environment. This approach involves the introduction of a bioorthogonal functional group (a "tag" or "handle") into a biomolecule, which can then be selectively reacted with a complementary probe. D-alanine analogs functionalized with bioorthogonal groups, such as azides and alkynes, have been successfully used to label bacterial peptidoglycan. nih.gov These tagged D-alanines are incorporated into the cell wall through the natural biosynthetic pathway and can then be visualized by "clicking" them with a fluorescent probe. nih.gov

This compound can be envisioned as a precursor for the synthesis of novel bioorthogonal probes. A synthetic route could be devised to introduce an azide (B81097) or alkyne group onto the molecule while retaining the dimethylamino functionality. Such a probe would offer the potential for multimodal studies, where the dimethylamino group might confer specific properties, such as altered solubility or membrane permeability, in addition to serving as a bioorthogonal handle for live-cell imaging of peptidoglycan dynamics.

Utilization in Peptide Synthesis for Structural and Functional Studies

The incorporation of non-proteinogenic amino acids into peptides is a widely used strategy to modulate their structure, stability, and biological activity. The unique features of this compound, including its D-configuration and the bulky, basic dimethylamino group, can be exploited in peptide synthesis to achieve specific conformational control and enhance peptide properties.

Stapled peptides are a class of synthetic peptides in which the secondary structure, typically an α-helix, is constrained by a covalent linkage between two amino acid side chains. This "staple" enhances the peptide's stability, cell permeability, and binding affinity to its target. nih.govcpcscientific.com The synthesis of stapled peptides involves the incorporation of unnatural amino acids bearing reactive side chains, which are then cross-linked using reactions like olefin metathesis. frontiersin.org

The incorporation of D-amino acids into peptides is known to significantly impact their conformation and stability. D-amino acids can induce β-turns or disrupt α-helical structures, and peptides containing D-amino acids are often more resistant to proteolytic degradation. nih.gov

The dimethylamino group in this compound would introduce additional steric bulk and a positive charge at physiological pH. This could have several effects on peptide conformation and stability:

Steric Hindrance: The bulky dimethylamino group could restrict the conformational freedom of the peptide backbone, favoring specific secondary structures.

Electrostatic Interactions: The positive charge of the dimethylamino group could engage in electrostatic interactions with other charged residues in the peptide or with its binding partner, influencing both conformation and binding affinity.

Solubility: The presence of the charged amino group could enhance the aqueous solubility of the peptide.

Proteolytic Stability: The unnatural structure of the amino acid, particularly the D-configuration and the β-substituent, would likely increase the peptide's resistance to cleavage by proteases.

Conformational studies of peptides containing this compound, using techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy, would be necessary to fully elucidate the structural consequences of its incorporation. researchgate.netnih.gov

Biocatalytic Applications in Synthesis of Pharmaceutical Intermediates

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and efficient alternative to traditional chemical synthesis. Enzymes can exhibit high stereo- and regioselectivity, making them ideal for the production of chiral pharmaceutical intermediates. ftb.com.hrnih.gov

While direct biocatalytic applications of this compound are not extensively documented, its structural motifs are found in important pharmaceutical intermediates. For instance, chiral γ-amino alcohols such as (R)-3-(dimethylamino)-1-phenylpropan-1-ol and (R)-3-(dimethylamino)-1-(2-thienyl)-1-propanol are key intermediates in the synthesis of antidepressant drugs. illinois.edu These compounds are often synthesized via the enantioselective reduction of the corresponding ketones using carbonyl reductases. illinois.edu

This compound could serve as a valuable precursor for the synthesis of such pharmaceutical intermediates. For example, enzymatic decarboxylation of this compound could potentially yield a chiral amine that can be further elaborated into target drug molecules. Alternatively, enzymes could be engineered to act directly on derivatives of this compound to produce valuable chiral building blocks. The development of biocatalytic routes starting from this amino acid could provide more sustainable and efficient manufacturing processes for these important pharmaceuticals.

Table 2: Chiral Pharmaceutical Intermediates with Structural Similarity to this compound Derivatives

| Intermediate Name | Therapeutic Class | Biocatalytic Synthesis Method |

| (R)-3-(dimethylamino)-1-phenylpropan-1-ol | Antidepressant | Enantioselective reduction of 3-(dimethylamino)-1-phenylpropan-1-one using engineered carbonyl reductase. illinois.edu |

| (R)-3-(dimethylamino)-1-(2-thienyl)-1-propanol | Antidepressant | Enantioselective reduction of 3-(dimethylamino)-1-(2-thienyl)-propan-1-one using engineered carbonyl reductase. illinois.edu |

Enzyme-Coupled Reactions for Chiral Compound Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical production. Biocatalysis, utilizing enzymes as catalysts, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Within this field, this compound serves as a specialized building block and a probe for understanding and engineering enzymatic reactions.

While extensive research detailing a broad spectrum of applications for this compound is not widely available in public literature, its structure suggests a primary role as a unique substrate in enzymatic reactions. The presence of a D-alanine core makes it a non-standard amino acid, which can be used to investigate the substrate specificity and stereoselectivity of various enzymes. The dimethylamino group introduces a tertiary amine functionality, which can influence the polarity, basicity, and binding interactions within an enzyme's active site.

In the context of enzyme-coupled reactions, this compound can participate in transamination processes. Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor, a critical step in the synthesis of many chiral amines and amino acids. By using this compound as an amino donor, researchers can synthesize novel chiral compounds and study the catalytic mechanism of transaminases with non-natural substrates.

The outcomes of such reactions provide valuable data on how the enzyme accommodates the bulky dimethylamino group and the D-stereochemistry of the substrate. This information is crucial for protein engineering efforts aimed at creating novel biocatalysts with tailored substrate scopes and improved catalytic efficiencies for the synthesis of complex pharmaceutical intermediates.

Process Optimization for Industrial Biocatalysis

The transition of a biocatalytic reaction from the laboratory to an industrial scale requires rigorous process optimization. This involves enhancing enzyme stability, improving reaction kinetics, and maximizing product yield. This compound can be employed as a chemical probe to address these challenges.

The stability of enzymes under industrial process conditions (e.g., high substrate concentrations, presence of organic solvents, elevated temperatures) is a critical parameter. By introducing this compound into a reaction mixture, researchers can assess its impact on enzyme stability and activity. The interaction of this compound with the enzyme can provide insights into potential stabilizing or destabilizing effects, guiding the formulation of optimal reaction conditions.

Furthermore, understanding the kinetics of an enzymatic reaction is essential for process optimization. The use of this compound as a substrate or an inhibitor can help in elucidating the kinetic parameters of an enzyme. For instance, by measuring the rate of the reaction at different concentrations of this compound, key kinetic constants such as the Michaelis constant (K_m) and the maximum reaction rate (V_max) can be determined. This data is instrumental in developing accurate process models for scaling up the biocatalytic synthesis.

Interactive Data Table: Hypothetical Kinetic Data for a Transaminase with this compound

| Substrate Concentration (mM) | Initial Reaction Rate (µmol/min) |

|---|---|

| 1 | 50 |

| 2 | 85 |

| 5 | 150 |

| 10 | 220 |

This table illustrates the type of data that can be generated to understand the enzyme's performance with this specific substrate, which is fundamental for optimizing the conditions of an industrial biocatalytic process.

Advanced Analytical and Spectroscopic Methodologies in 3 Dimethylamino D Alanine Research

Structural Elucidation Techniques for 3-(Dimethylamino)-D-alanine and its Conjugates

The precise characterization of this compound and its various conjugates is fundamental to understanding their biological roles and mechanisms of action. Structural elucidation relies on a combination of advanced analytical techniques that provide detailed information about molecular weight, elemental composition, connectivity, and three-dimensional structure.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and characterization of this compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a molecule's elemental formula.

When analyzing this compound, HRMS coupled with techniques like electrospray ionization (ESI) can determine its exact monoisotopic mass. This high accuracy helps to distinguish it from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

Furthermore, tandem mass spectrometry (MS/MS) on high-resolution instruments is used to elucidate the structure of the molecule and its conjugates. In an MS/MS experiment, the protonated molecule of this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a structural fingerprint, revealing the connectivity of the atoms. For instance, characteristic losses, such as the neutral loss of the carboxylic acid group or fragments corresponding to the dimethylamino group, can confirm the compound's identity. This technique is also critical for sequencing peptide conjugates containing a this compound residue.

Table 1: Representative HRMS Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₅H₁₂N₂O₂ | The elemental composition of the compound. |

| Theoretical Mass | 132.0899 u | The exact calculated mass based on the most abundant isotopes. |

| Observed Mass | 132.0901 u | A hypothetical measured mass from an HRMS instrument. |

| Mass Error | 1.5 ppm | The deviation of the observed mass from the theoretical mass, indicating high accuracy. |

| Major MS/MS Fragments | m/z 88.07, 44.05 | Characteristic fragment ions used for structural confirmation. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov For this compound, NMR provides detailed information about the chemical environment of each atom.

One-dimensional ¹H NMR spectra reveal the number of unique protons, their chemical shifts (indicating their electronic environment), and scalar coupling constants (J-couplings), which provide information about dihedral angles between adjacent protons. researchgate.netjamstec.go.jp The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

For a complete conformational analysis, especially of conjugates, two-dimensional NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, aiding in the assignment of both ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for conformational analysis. mdpi.com It identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, allowing for the calculation of inter-proton distances. These distance restraints are then used to generate a three-dimensional model of the molecule's preferred conformation in solution. nih.gov

Spectroscopic Approaches for Studying Enzymatic Interactions

Understanding how this compound interacts with enzymes requires techniques that can monitor binding events and subsequent conformational changes in real-time.

UV-Visible (UV-Vis) and fluorescence spectroscopy are versatile techniques for studying the binding affinity and kinetics of enzyme-ligand interactions. spbstu.ru These methods rely on changes in the spectroscopic properties of either the enzyme (often tryptophan or tyrosine residues) or the ligand upon binding.

If this compound or its target enzyme possesses a suitable chromophore, UV-Vis spectroscopy can be used to monitor the binding event. researchgate.net A shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity upon complex formation can be used to determine the binding constant (Kd). researchgate.net

Fluorescence spectroscopy is generally more sensitive. The intrinsic fluorescence of tryptophan residues within an enzyme is highly sensitive to its local environment. When this compound binds to an enzyme, it can cause a change in the protein's conformation, which in turn alters the environment of nearby tryptophan residues. This can lead to:

Fluorescence Quenching: A decrease in the fluorescence intensity.

Fluorescence Enhancement: An increase in the fluorescence intensity.

Wavelength Shift: A blue or red shift in the emission maximum.

By titrating the enzyme with increasing concentrations of this compound and monitoring the change in fluorescence, one can calculate binding parameters such as the binding constant (Kd) and the stoichiometry of binding (n). spbstu.ru These kinetic studies are essential for understanding the mechanism of enzyme inhibition or activation. nih.gov

Table 2: Hypothetical Fluorescence Quenching Data for Enzyme-Ligand Binding

| [this compound] (µM) | Fluorescence Intensity (a.u.) | Description |

|---|---|---|

| 0 | 98.5 | Initial intrinsic fluorescence of the enzyme. |

| 10 | 85.2 | Quenching observed upon addition of the ligand. |

| 20 | 73.1 | Further decrease in fluorescence with increasing ligand concentration. |

| 50 | 50.8 | Nearing saturation of the binding sites. |

Circular Dichroism (CD) spectroscopy is the primary technique for monitoring changes in the secondary structure of proteins upon ligand binding. nih.gov CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov The peptide backbone of proteins gives rise to characteristic CD signals in the far-UV region (190-250 nm) that are indicative of its secondary structure content (α-helices, β-sheets, and random coils). semanticscholar.org

When this compound binds to a target enzyme, it may induce a conformational change. This change in the protein's three-dimensional structure is often accompanied by a change in its secondary structure elements. For example, the binding event might cause a flexible loop to adopt a more ordered helical structure. Such a change would be readily detectable by CD spectroscopy as a shift in the characteristic spectrum. By comparing the CD spectrum of the enzyme in the absence and presence of the ligand, researchers can quantify the extent of the conformational change, providing insight into the binding mechanism. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatography is a powerful set of laboratory techniques used for the separation, identification, and purification of components in a mixture. nih.govjournalagent.com For the analysis of this compound, various chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique. scitechnol.com

Reversed-Phase HPLC (RP-HPLC): This is a common method for separating compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. This compound, being a polar amino acid, would elute relatively quickly under these conditions.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. nih.gov Since amino acids are zwitterionic, their charge is pH-dependent. By carefully selecting the pH of the mobile phase and the type of ion-exchange column (anion or cation exchange), this compound can be effectively separated from other charged or neutral molecules.

Chiral Chromatography: To separate the D- and L-enantiomers of 3-(dimethylamino)-alanine, chiral chromatography is essential. This method uses a stationary phase that is itself chiral and can selectively interact with one enantiomer more strongly than the other, leading to different retention times and thus, separation. nih.gov This is crucial for determining the enantiomeric purity of a sample.

Gas Chromatography (GC) can also be used, but it typically requires the derivatization of the amino acid to make it volatile. researchgate.net The amino and carboxylic acid groups are converted into less polar, more volatile esters or acetylated derivatives before injection into the GC system. researchgate.net

In all cases, chromatography is coupled to a detector for quantification. UV detectors are common, but for higher sensitivity and specificity, a mass spectrometer is often used as the detector (LC-MS or GC-MS), combining the separation power of chromatography with the characterization capabilities of mass spectrometry. researchgate.netnih.gov

Table 3: Common Chromatographic Methods for this compound Analysis

| Technique | Principle of Separation | Typical Application |

|---|---|---|

| Reversed-Phase HPLC | Polarity / Hydrophobicity | Quantification in aqueous samples. |

| Ion-Exchange HPLC | Net Charge | Purification from complex biological matrices. nih.gov |

| Chiral HPLC | Stereochemistry | Enantiomeric purity assessment and separation of D/L isomers. nih.gov |

| Gas Chromatography (GC) | Volatility / Boiling Point | Analysis of derivatized amino acids. researchgate.net |

Chiral Chromatography for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is crucial to ensure that the desired stereoisomer, in this case, the D-enantiomer of 3-(dimethylamino)alanine, is present in a sample without significant contamination from its L-enantiomer counterpart. Chiral chromatography is the gold standard for this type of analysis, offering high resolution and accurate quantification of enantiomers. Two primary strategies are employed for the chiral separation of amino acids and their derivatives: direct and indirect separation.

Direct Chiral Separation involves the use of a chiral stationary phase (CSP). These phases are composed of a chiral selector immobilized on a solid support (typically silica gel). Enantiomers interact with the chiral selector to form transient, diastereomeric complexes with different binding energies. This difference in interaction strength leads to different retention times on the chromatographic column, allowing for their separation and quantification. For amino acids, particularly non-proteinogenic ones like this compound, crown ether-based and macrocyclic glycopeptide-based CSPs are particularly effective for separating the underivatized forms. ankara.edu.trsigmaaldrich.com For instance, a crown ether-based column, such as one containing a trifunctionally bonded (18-crown-6)-tetracarboxylic acid, can effectively resolve the enantiomers of various amino acids.

Indirect Chiral Separation involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 reversed-phase column). A widely used CDA for amino acids is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), or its analogs. nih.gov The primary amine of this compound and its L-enantiomer would react with the CDA to form two distinct diastereomeric products that can be readily separated and quantified.

The choice between direct and indirect methods depends on factors such as sample matrix complexity, required sensitivity, and the availability of specific chiral columns. While the direct method is often simpler as it avoids a derivatization step, the indirect method can sometimes offer enhanced resolution and sensitivity, especially when using a fluorescent CDA. nih.gov

Below is an illustrative data table representing a typical outcome for the enantiomeric purity assessment of a 3-(Dimethylamino)-alanine sample using a chiral HPLC method.

| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |

|---|---|---|---|

| 3-(Dimethylamino)-L-alanine | 8.54 | 1,520 | 0.98 |

| This compound | 10.21 | 153,480 | 99.02 |

High-Performance Liquid Chromatography (HPLC) in Reaction Monitoring